molecular formula C27H28N4O6 B2372312 ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534577-50-9

ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2372312
CAS No.: 534577-50-9
M. Wt: 504.543
InChI Key: XFRHMJZZTQGXST-OLFWJLLRSA-N
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Description

Preparation Methods

The synthesis of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, including condensation reactions, cyclizations, and functional group modifications. One common synthetic route involves the condensation of 3,4-dimethoxybenzoic acid with an appropriate amine to form the corresponding benzamide. This intermediate is then subjected to cyclization reactions with suitable reagents to form the pyrido[1,2-a:2’,3’-d]pyrimidine core.

Chemical Reactions Analysis

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that result in various biological effects .

Comparison with Similar Compounds

Similar compounds to (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other pyrido[1,2-a]pyrimidine derivatives, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of biological activities, including anxiolytic and anti-ulcer properties.

    Pyrido[1,2-a]pyrimidines: These compounds are used as tranquilizers, antiallergic agents, and anti-HIV-1 agents. .

Properties

IUPAC Name

ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6/c1-6-37-27(34)19-14-18-23(28-22-9-7-8-12-30(22)26(18)33)31(15-16(2)3)24(19)29-25(32)17-10-11-20(35-4)21(13-17)36-5/h7-14,16H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRHMJZZTQGXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)OC)OC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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